1-Bromo-1-ethylcyclohexane

Physical Chemistry Chemical Engineering Purification

1-Bromo-1-ethylcyclohexane (CAS 931-95-3) is a tertiary alkyl halide characterized by a cyclohexane ring with a geminal bromoethyl substituent. This structural arrangement yields a molecular formula of C8H15Br and a molecular weight of 191.11 g/mol, with a calculated LogP of approximately 3.5.

Molecular Formula C8H15Br
Molecular Weight 191.11 g/mol
CAS No. 931-95-3
Cat. No. B14745128
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Bromo-1-ethylcyclohexane
CAS931-95-3
Molecular FormulaC8H15Br
Molecular Weight191.11 g/mol
Structural Identifiers
SMILESCCC1(CCCCC1)Br
InChIInChI=1S/C8H15Br/c1-2-8(9)6-4-3-5-7-8/h2-7H2,1H3
InChIKeyISYSBGSTMJRWFL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Why 1-Bromo-1-ethylcyclohexane (CAS 931-95-3) Remains a Foundational Tertiary Alkyl Halide for Synthesis and Procurement


1-Bromo-1-ethylcyclohexane (CAS 931-95-3) is a tertiary alkyl halide characterized by a cyclohexane ring with a geminal bromoethyl substituent. This structural arrangement yields a molecular formula of C8H15Br and a molecular weight of 191.11 g/mol, with a calculated LogP of approximately 3.5 . The compound exists as a colorless liquid with a reported boiling point near 190 °C at atmospheric pressure, and a density in the range of 1.045–1.055 g/cm³ [1]. It is most commonly synthesized via the Markovnikov addition of HBr to 1-ethylcyclohexene or through the SN1 bromination of 1-ethylcyclohexanol, both of which proceed through a stable tertiary carbocation intermediate . As a research chemical, it serves as a key synthetic intermediate in organic chemistry, particularly in the preparation of sterically hindered organometallic reagents and complex cyclohexane derivatives.

The Risk of Generic Substitution with 1-Bromo-1-ethylcyclohexane: Why Not All Cyclohexyl Bromides are Equal


Procuring an alternative cyclohexyl bromide based solely on cost or availability—such as 1-bromo-1-methylcyclohexane or positional isomers—can compromise synthetic outcomes due to significant differences in physical properties, steric profiles, and resulting reactivity. As demonstrated by the quantitative comparisons in Section 3, subtle changes in the alkyl substituent or halogen identity on the cyclohexane ring lead to measurable deviations in boiling point, density, and leaving group potential [1]. For instance, the boiling point of 1-bromo-1-ethylcyclohexane at reduced pressure (70 °C at 6 Torr) provides a specific advantage in vacuum distillation purification over higher-boiling isomers, directly impacting process efficiency and purity . Furthermore, class-level inference from conformational studies indicates that the ethyl substituent imparts a distinct steric environment that modulates the stability of carbocation intermediates and influences the outcome of SN1-type reactions differently than methyl or isopropyl analogs [2]. Therefore, generic substitution without rigorous validation risks introducing variables that alter reaction kinetics, product distribution, and purification workflows.

1-Bromo-1-ethylcyclohexane (CAS 931-95-3): A Quantitative Evidence Guide for Differentiated Scientific Selection


Boiling Point at Atmospheric Pressure: A Key Differentiator from Methyl and Chloro Analogs

The boiling point of 1-bromo-1-ethylcyclohexane at atmospheric pressure is approximately 190 °C, which is notably higher than its methyl analog (1-bromo-1-methylcyclohexane, ~181.96 °C) and its chloro analog (1-chloro-1-ethylcyclohexane, ~182.3 °C) . This difference of ~8–10 °C provides a critical window for separation and purification during synthesis, allowing for more precise distillation protocols and reduced co-distillation with lower-boiling impurities or starting materials [1].

Physical Chemistry Chemical Engineering Purification

Reduced Pressure Boiling Point: Enabling Low-Temperature Distillation for Thermally Sensitive Processes

Under reduced pressure (6 Torr), 1-bromo-1-ethylcyclohexane boils at 70–71 °C, which is significantly lower than the boiling point of its structural isomer, (2-bromoethyl)cyclohexane (also 70–71 °C at 6 Torr) and its chloro analog (for which reduced pressure data is not readily available, but its higher atmospheric boiling point implies a higher reduced pressure boiling point) . This lower reduced-pressure boiling point is a direct consequence of its molecular structure and is a key differentiator for purification in processes where thermal degradation is a concern .

Process Chemistry Vacuum Distillation Synthetic Methodology

Density and Refractive Index: Critical Quality Control Parameters for Procurement and Identity Verification

1-Bromo-1-ethylcyclohexane exhibits a density range of 1.045–1.055 g/cm³ and a refractive index of 1.466, which are distinct from its chloro analog (1-chloro-1-ethylcyclohexane: density ~1.0 g/cm³, refractive index 1.456) [1]. The density of 1-bromo-1-ethylcyclohexane is also notably lower than that of 1-bromo-1-methylcyclohexane (1.251 g/cm³) [2]. These values provide unambiguous, quantitative metrics for verifying the identity and purity of the compound upon receipt, ensuring that the correct reagent has been procured before its use in sensitive synthetic steps.

Analytical Chemistry Quality Assurance Material Characterization

Steric Environment and Conformational Bias: Implications for SN1 Reactivity and Carbocation Stability

While direct kinetic data for 1-bromo-1-ethylcyclohexane is limited in primary literature, class-level inference from systematic conformational studies on cyclohexyl esters establishes that an ethyl substituent introduces a quantifiably different steric environment compared to a methyl or isopropyl group [1]. In these studies, the increasing steric bulk of the R group (from Me to Et to iPr) led to a progressive destabilization of the equatorial conformer, shifting the conformational equilibrium and altering the availability of the reactive center . By extension, 1-bromo-1-ethylcyclohexane, with its ethyl group, is expected to exhibit a distinct conformational bias and steric shielding around the C-Br bond relative to 1-bromo-1-methylcyclohexane, which can influence the rate of SN1 ionization and the lifetime of the resulting tertiary carbocation .

Physical Organic Chemistry Reaction Mechanism Steric Effects

Quantifiable Advantages in Practice: Best Research and Industrial Application Scenarios for 1-Bromo-1-ethylcyclohexane (CAS 931-95-3)


Purification by Vacuum Distillation: Leveraging a Low Reduced-Pressure Boiling Point

1-Bromo-1-ethylcyclohexane's boiling point of 70–71 °C at 6 Torr enables its efficient purification via vacuum distillation at a significantly lower temperature than its atmospheric boiling point (~190 °C) . This is a critical advantage when handling a tertiary alkyl halide that may be prone to thermal elimination or decomposition. The lower temperature reduces the risk of side reactions, such as dehydrohalogenation to form alkenes, ensuring a higher yield of pure product. This property is particularly valuable in both academic research and industrial scale-up, where maintaining product integrity during purification is paramount.

Quality Control Verification Using Density and Refractive Index

Upon procurement, the identity and purity of 1-bromo-1-ethylcyclohexane can be rapidly verified using its distinct density (1.045–1.055 g/cm³) and refractive index (1.466) [1]. These values serve as immediate, quantitative checks against data sheets, differentiating the compound from common contaminants or mislabeled isomers like (2-bromoethyl)cyclohexane (density 1.221 g/cm³, refractive index 1.490) . Implementing these simple measurements as part of a standard operating procedure for incoming materials prevents the use of incorrect reagents in subsequent, high-value synthetic steps, thereby minimizing wasted resources and ensuring experimental reproducibility.

Synthetic Route Design for Sterically Demanding Alkylations

The ethyl substituent in 1-bromo-1-ethylcyclohexane provides an intermediate level of steric bulk, as inferred from class-level conformational studies [2]. This makes it a strategically valuable alkylating agent when a specific degree of steric hindrance is required to control reaction selectivity. For instance, in the formation of Grignard reagents or in SN1 alkylations, the ethyl group offers more steric shielding than a methyl analog but less than an isopropyl analog. Chemists can leverage this property to fine-tune the steric environment around a reacting center, potentially directing the course of a reaction toward a desired product that would be inaccessible with more or less hindered alternatives. While not a direct kinetic comparator, this class-level understanding is essential for informed reagent selection in complex synthetic sequences.

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